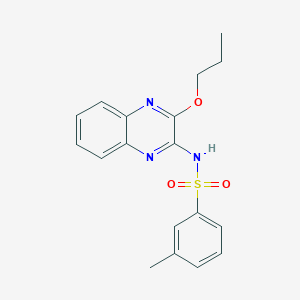
(2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol, also known as DMPO, is a chiral alcohol that has gained attention in the field of organic chemistry due to its unique properties. DMPO is a secondary alcohol with a molecular formula of C12H18O and a molecular weight of 178.27 g/mol. The compound is a colorless liquid that is soluble in water and organic solvents. DMPO has various applications in the field of organic synthesis, scientific research, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol is not fully understood. However, it is believed that this compound acts as a nucleophile in reactions, where it can attack electrophilic centers in the substrate. This compound can also form complexes with metal ions, which can enhance the reactivity of the metal center. This compound has been shown to be an effective chiral auxiliary in controlling the stereochemistry of reactions.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit low toxicity in animal studies. This compound has been used as a chiral auxiliary in the synthesis of various pharmaceuticals, indicating its potential use in drug discovery.
Avantages Et Limitations Des Expériences En Laboratoire
(2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol has several advantages for lab experiments. It is a chiral alcohol, which can be used to control the stereochemistry of reactions. This compound is also readily available and relatively inexpensive. However, this compound has limitations in terms of its solubility and stability. This compound can be difficult to dissolve in certain solvents, and it can undergo oxidation or reduction under certain conditions.
Orientations Futures
There are several future directions for the use of (2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol in scientific research. This compound can be used as a chiral auxiliary in the synthesis of new pharmaceuticals and natural products. Additionally, this compound can be used as a chiral ligand in catalytic reactions, where it can enhance the enantioselectivity of the reaction. Further studies are needed to understand the mechanism of action of this compound and its potential applications in drug discovery.
Méthodes De Synthèse
The synthesis of (2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol can be achieved through several methods. One of the most common methods is the reduction of 3,5-dimethylbenzophenone using sodium borohydride in the presence of a chiral ligand. The reaction yields this compound with a high enantiomeric purity. Another method for synthesizing this compound is the reduction of 3,5-dimethylacetophenone using lithium aluminum hydride.
Applications De Recherche Scientifique
(2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol has been widely used in scientific research due to its unique properties. It has been used as a chiral auxiliary in asymmetric synthesis, where it can be used to control the stereochemistry of the reaction. This compound has also been used as a chiral ligand in catalytic reactions, where it can enhance the enantioselectivity of the reaction. Additionally, this compound has been used as a reagent in the synthesis of various natural products and pharmaceuticals.
Propriétés
IUPAC Name |
(2S)-3-(3,5-dimethylphenyl)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-9-4-10(2)6-12(5-9)7-11(3)8-13/h4-6,11,13H,7-8H2,1-3H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNWUVDGTFUATD-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(C)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)C[C@H](C)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dibenzo[b,e][1,4]dioxin-2,3,7,8-tetramine, hydrochloride (1:4)](/img/structure/B2973853.png)

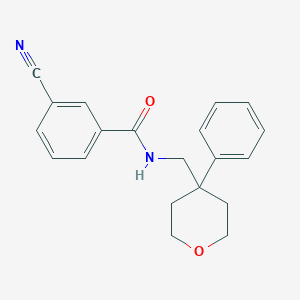
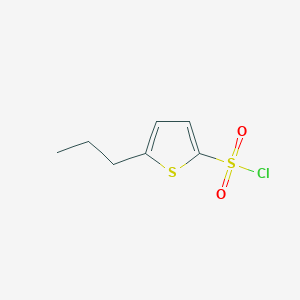
amine](/img/structure/B2973860.png)
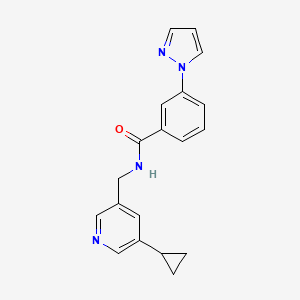
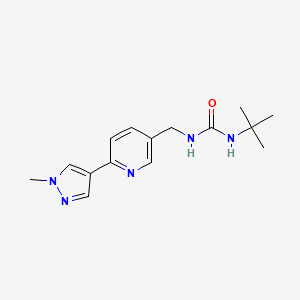
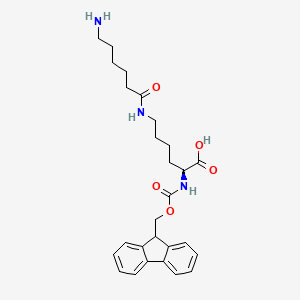
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2973866.png)
![[5-(2-Chloro-4-nitrophenyl)furan-2-yl]methanol](/img/structure/B2973867.png)
![N-(5-chloro-2-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2973870.png)

![5-{[(3-nitrophenyl)methyl]sulfanyl}-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2973872.png)
